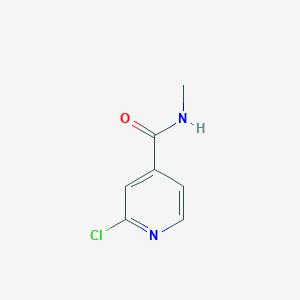

2-chloro-N-methylisonicotinamide

Overview

Description

2-chloro-N-methylisonicotinamide is a compound with the molecular formula C7H7ClN2O . It has a molecular weight of 170.59 g/mol . The IUPAC name for this compound is 2-chloro-N-methylpyridine-4-carboxamide .

Molecular Structure Analysis

The molecular structure of 2-chloro-N-methylisonicotinamide consists of 11 heavy atoms . The InChI string representation isInChI=1S/C7H7ClN2O/c1-9-7(11)5-2-3-10-6(8)4-5/h2-4H,1H3,(H,9,11) . The SMILES string representation is CNC(=O)C1=CC(=NC=C1)Cl . Physical And Chemical Properties Analysis

2-chloro-N-methylisonicotinamide is a solid compound . It has a topological polar surface area of 42 Ų . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The exact mass and monoisotopic mass of the compound are 170.0246905 g/mol .Scientific Research Applications

I have conducted a thorough search for the scientific research applications of 2-chloro-N-methylisonicotinamide, also known as N-Methyl 2-chloroisonicotinamide. However, it appears that there is limited information available online regarding specific applications for this compound in various fields of research.

The compound is mentioned as a product for proteomics research , and it is available for purchase from various chemical suppliers , but detailed applications in scientific research are not listed in the search results.

Safety and Hazards

Mechanism of Action

2-Chloro-N-methylisonicotinamide, also known as N-Methyl 2-chloroisonicotinamide, is a chemical compound with the empirical formula C7H7ClN2O . Despite extensive searches, specific information about the mechanism of action, biochemical pathways, pharmacokinetics, and effects of this compound is not readily available in the public domain. This article will provide a general overview of these topics based on the typical properties of similar compounds.

Mode of Action

The mode of action refers to how the compound interacts with its target to exert its effects. This could involve binding to a receptor, inhibiting an enzyme, or modulating a signaling pathway. Without specific information on the targets of 2-Chloro-N-methylisonicotinamide, it’s challenging to describe its precise mode of action .

Biochemical Pathways

Biochemical pathways are a series of chemical reactions occurring within a cell, often catalyzed by enzymes. These pathways are crucial for various biological processes, including metabolism, signal transduction, and cell regulation. The specific biochemical pathways affected by 2-Chloro-N-methylisonicotinamide are currently unknown .

Result of Action

The result of action refers to the molecular and cellular effects of the compound’s interaction with its target. This could involve changes in cell function, gene expression, or signal transduction. Without specific information on the targets and mode of action of 2-Chloro-N-methylisonicotinamide, it’s challenging to describe its precise effects .

Action Environment

The action environment involves the influence of various environmental factors on the compound’s action, efficacy, and stability. This could include factors such as pH, temperature, presence of other compounds, and specific conditions within the body. The influence of environmental factors on the action of 2-Chloro-N-methylisonicotinamide is currently unknown .

properties

IUPAC Name |

2-chloro-N-methylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-9-7(11)5-2-3-10-6(8)4-5/h2-4H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCPKEZVYGEGEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568468 | |

| Record name | 2-Chloro-N-methylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-methylisonicotinamide | |

CAS RN |

131418-11-6 | |

| Record name | 2-Chloro-N-methylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

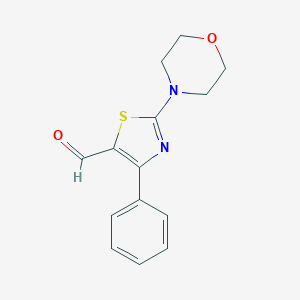

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-chloro-N-methylisonicotinamide (NCI) exert its anti-blast activity without directly targeting the Pyricularia oryzae fungus?

A1: Unlike conventional fungicides, NCI doesn't exhibit direct antifungal activity. Instead, it triggers the rice plant's own defense mechanisms to combat Pyricularia oryzae infection []. This is evidenced by several key findings:

- No Direct Fungicidal Effect: NCI doesn't inhibit spore germination, appressorial formation, penetration, mycelial growth, or melanization of P. oryzae in vitro, confirming its lack of direct fungicidal action [].

- Enhanced Defense Response in Planta: NCI treatment significantly inhibits P. oryzae mycelial growth specifically within treated rice sheaths, suggesting an induced resistance response [].

- Activation of Defense Enzymes: NCI application leads to increased activity of defense-related enzymes like lipoxygenase, phenylalanine ammonia-lyase, and peroxidase upon P. oryzae inoculation [].

- Enhanced Lignification: Treated plants exhibit increased cell wall lignification, a common defense mechanism against pathogen invasion [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Butylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B146062.png)